Garcinexanthone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

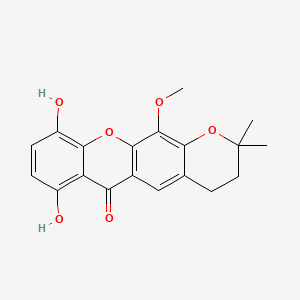

Garcinexanthone A is a natural xanthone found in the herbs of Garcinia hanburyi Hook.f . The molecular formula of this compound is C19H18O6 .

Molecular Structure Analysis

This compound has a molecular weight of 342.4 . Its IUPAC name is 7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano [3,2-b]xanthen-6-one .Physical and Chemical Properties Analysis

This compound is a yellow powder . It has a predicted boiling point of 580.3±50.0 °C and a predicted density of 1.365±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Garcinexanthone A, mit Schwerpunkt auf sechs einzigartigen Bereichen:

Antitumoraktivität

This compound hat in der Antitumorforschung ein erhebliches Potenzial gezeigt. Studien haben seine Fähigkeit zur Induktion von Apoptose (programmierter Zelltod) in verschiedenen Krebszelllinien, einschließlich menschlicher Hepatozellkarzinomzellen (HepG2), nachgewiesen. Diese Verbindung aktiviert Caspase-Pfade und moduliert die Expression von Apoptose-assoziierten Proteinen wie Bax und Bcl-2, was zum Zelltod führt . Damit ist es ein vielversprechender Kandidat für die Entwicklung neuer Krebstherapien.

Entzündungshemmende Eigenschaften

Die Forschung hat die entzündungshemmenden Wirkungen von this compound hervorgehoben. Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren wie Stickstoffmonoxid (NO) und Prostaglandin E2 (PGE2), indem es die Expression der induzierbaren Stickstoffoxidsynthase (iNOS) und Cyclooxygenase-2 (COX-2) herunterreguliert. Diese Eigenschaften deuten auf eine mögliche Verwendung bei der Behandlung von entzündlichen Erkrankungen hin .

Antioxidative Aktivität

This compound weist eine starke antioxidative Aktivität auf, die zur Neutralisierung freier Radikale und zur Reduzierung von oxidativem Stress beiträgt. Diese Aktivität ist entscheidend für die Verhinderung von Zellschäden und hat Auswirkungen auf die Behandlung von Krankheiten, die mit oxidativem Stress verbunden sind, wie z. B. neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen .

Antimikrobielle Wirkungen

Die Verbindung hat antimikrobielle Eigenschaften gegenüber einer Reihe von Krankheitserregern, einschließlich Bakterien und Pilzen gezeigt. Es stört mikrobielle Zellmembranen und hemmt das Wachstum schädlicher Mikroorganismen, was es zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .

Wirkmechanismus

Garcinexanthone A is a prenylated xanthone, a class of secondary metabolites known for their diverse structures and pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit significant cytotoxicity against various human tumor cell lines . The primary targets of this compound are believed to be the caspase family of proteins and the Bcl-2 family of proteins . These proteins play crucial roles in the regulation of apoptosis, a type of programmed cell death that is often inhibited in cancer cells .

Mode of Action

This compound interacts with its targets to induce apoptosis in cancer cells . It enhances the expression of cleaved caspase-8, caspase-9, and caspase-3 , which are key players in the apoptosis pathway . Additionally, this compound increases the level of Bax , a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and surviving .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By enhancing the expression of caspases and modulating the balance of pro- and anti-apoptotic proteins, this compound triggers apoptosis in cancer cells . This leads to a cascade reaction that ultimately results in programmed cell death .

Pharmacokinetics

The anti-proliferation activity of xanthones like this compound is related to the number and location of prenyl groups . These groups may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor cell proliferation, contributing to its anti-tumor effects . Moreover, this compound can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Biochemische Analyse

Biochemical Properties

Garcinexanthone A interacts with various biomolecules in biochemical reactions . The anti-proliferation activity of this compound is related to the number and location of prenyl groups . It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to its bioactivity .

Cellular Effects

This compound has demonstrated effects on various types of cells and cellular processes . It has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It can induce apoptosis in HepG2 cells by enhancing the expression of cleaved caspase-8, caspase-9, and caspase-3 . This compound also increases the level of Bax, a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells .

Eigenschaften

IUPAC Name |

7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSPLWUUTQJIOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Garcinexanthone A and where is it found?

A1: this compound is a natural product belonging to the class of organic compounds known as xanthones. It was first isolated from the bark of the Garcinia xanthochymus tree. []

Q2: What are the potential biological activities of this compound?

A2: While this compound itself hasn't been extensively studied for its biological activities, other xanthones isolated from Garcinia species, like Garcinexanthone G, have shown promising inhibitory activity against butyrylcholinesterase (BChE). [] BChE inhibitors are being investigated for their potential in treating Alzheimer's disease.

Q3: How was the structure of this compound elucidated?

A3: The structure of this compound was determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-visible (UV) spectroscopy. [] These techniques helped researchers identify the functional groups present in the molecule and determine their connectivity, ultimately leading to the complete structural characterization of this compound.

Q4: Have there been any computational studies conducted on this compound or related compounds?

A4: Yes, computational studies, including virtual screening and molecular docking, have been performed on this compound and other xanthones. One study investigated the potential of compounds from various medicinal plants, including this compound, as inhibitors of the AcrB efflux pump, a protein implicated in bacterial drug resistance. []

Q5: Are there any known structural analogs of this compound with different biological activities?

A5: Yes, several structurally related xanthones have been isolated from Garcinia species, each with its unique substitution pattern on the xanthone core. For instance, Garcinexanthone G, isolated from Garcinia atroviridis, demonstrated selective inhibition of BChE. [] This highlights the potential for structure-activity relationship (SAR) studies to understand how modifications to the xanthone scaffold influence biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

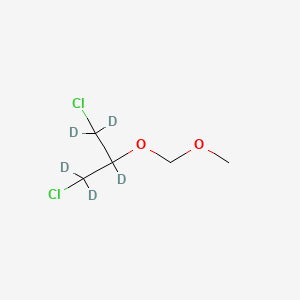

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

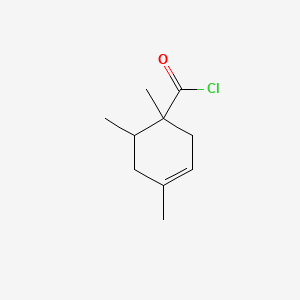

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)